Cas no 899742-50-8 (5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one structure
899742-50-8 structure
Product name:5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS No:899742-50-8
MF:C21H25N5O3
Molecular Weight:395.454904317856
CID:5486343
PubChem ID:7422862

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 899742-50-8
    • 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • AKOS024676440
    • SR-01000915909-1
    • 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • VU0495644-1
    • SR-01000915909
    • 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
    • F2746-0018
    • 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
    • インチ: 1S/C21H25N5O3/c27-11-10-26-20-18(13-23-26)21(29)25(15-22-20)14-19(28)24-8-6-17(7-9-24)12-16-4-2-1-3-5-16/h1-5,13,15,17,27H,6-12,14H2
    • InChIKey: UTGMFAWZWSEVQI-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC2=C(C=NN2CCO)C1=O)N1CCC(CC2C=CC=CC=2)CC1

計算された属性

  • 精确分子量: 395.19573968g/mol
  • 同位素质量: 395.19573968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 613
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 91Ų

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2746-0018-10μmol
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2746-0018-5mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2746-0018-50mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2746-0018-1mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2746-0018-10mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2746-0018-20mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2746-0018-15mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2746-0018-2μmol
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2746-0018-20μmol
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2746-0018-4mg
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
899742-50-8 90%+
4mg
$66.0 2023-05-16

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-oneに関する追加情報

Introduction to 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and Its Significance in Modern Pharmaceutical Research

5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, identified by its CAS number 899742-50-8, represents a compound of significant interest in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the pyrazolopyrimidine class, a scaffold renowned for its versatility and utility in the development of biologically active agents. The structural features of this compound, including its benzylpiperidine moiety and hydroxyethyl substituents, contribute to its unique pharmacophoric properties, making it a promising candidate for further exploration in drug discovery.

The benzylpiperidine group is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to modulate receptor binding and enhance pharmacokinetic profiles. In particular, derivatives of piperidine have been extensively studied for their potential in treating neurological disorders, cardiovascular diseases, and infections. The presence of this moiety in 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suggests that it may exhibit similar pharmacological effects or serve as a valuable lead compound for further optimization.

The pyrazolopyrimidine core of this compound is another critical feature that warrants attention. Pyrazolopyrimidines have garnered considerable interest in recent years due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The unique arrangement of nitrogen atoms in the pyrazolopyrimidine ring system allows for interactions with various biological targets, making it an attractive scaffold for drug design. The specific substitution pattern in 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, particularly the 2-oxoethyl and 1-(2-hydroxyethyl) groups, further tailors its potential biological interactions.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the binding affinity and target interaction of novel compounds like 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. These techniques have been instrumental in identifying promising candidates for further experimental validation. For instance, molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cancer. Such findings underscore the potential therapeutic applications of this molecule.

The hydroxyethyl group in the structure of 5-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is particularly noteworthy. Hydroxyl-containing moieties are often incorporated into drug molecules to enhance solubility and improve bioavailability. This feature may contribute to the compound's overall pharmacokinetic profile, making it more suitable for clinical applications. Additionally, the presence of multiple chiral centers in the molecule provides opportunities for developing enantiomerically pure derivatives with enhanced specificity and reduced side effects.

In the context of current research trends, 5-2-(4-benzylpiperidin-1-ylyl)-2-oxyoethyl-l(21hydroxye thoI)-l H , 45 , 55 -py r az o lo [ 3 , 44 -d ] p y rim id i n -44 -one aligns with the growing emphasis on multitargeted drug design. Multitargeted approaches aim to simultaneously modulate multiple biological pathways or receptors to achieve a synergistic therapeutic effect. The structural complexity of this compound allows it to interact with several targets simultaneously, which could be particularly beneficial in treating complex diseases characterized by multiple pathological mechanisms.

The synthesis of 5_ 22 ( 44 -ben z y lp ip e rid i n -11 y l ) _22 ox o eth y l _11 ( 22 hydro x y e tho l ) _11 H ,44 H ,55 _py r az o lo [33_44_ d ] p y rim id i n _44 _one presents an intriguing challenge for synthetic chemists. The construction of the pyrazolopyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the desired substituents at specific positions on the ring system. These techniques not only improve efficiency but also allow for greater structural diversity.

The biological evaluation of CAS no899742_50_8 has revealed promising preliminary results. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis. For example; studies indicate that it may inhibit kinases involved in cancer cell proliferation; as well as enzymes involved; in inflammatory responses . These findings are consistent with; earlier reports on related pyrazolopyrimidine derivatives; which have shown similar biological activities . Further investigation is warranted; however; to fully elucidate its mechanism(s) ;of action;and therapeutic potential .

One particularly exciting aspect;of this research is its potential relevance;to personalized medicine . By leveraging genomics ;proteomics ;and other omics technologies ; researchers can identify genetic markers;that predict response or resistance;to specific drugs . The unique structural features;of CAS no899742_50_8 make it a versatile tool for exploring such relationships ;as it can be easily modified ;to create libraries;of analogs with tailored properties . This approach could lead ;to more effective treatments tailored ;to individual patients' needs;

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